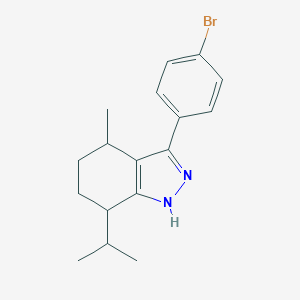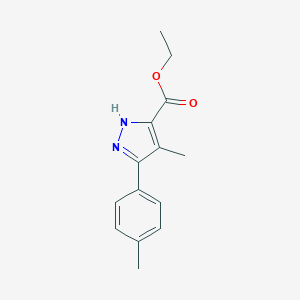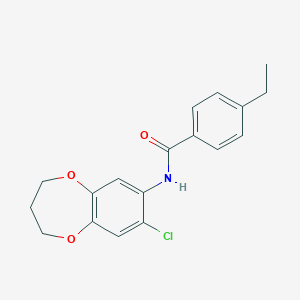![molecular formula C23H22N2O4S B493846 1-[2-(4-METHOXYPHENOXY)ETHYL]-2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOLE](/img/structure/B493846.png)
1-[2-(4-METHOXYPHENOXY)ETHYL]-2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-METHOXYPHENOXY)ETHYL]-2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines a benzodiazole core with methoxyphenoxy and phenylmethanesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-METHOXYPHENOXY)ETHYL]-2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with benzyl chloride to produce 2-(4-methoxyphenoxy)ethyl benzyl ether. The final step involves the reaction of this intermediate with 2-phenylmethanesulfonyl-1H-1,3-benzodiazole under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. The exact methods used can vary depending on the scale of production and the specific requirements of the application.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-METHOXYPHENOXY)ETHYL]-2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzodiazole ring can be reduced under specific conditions to form a dihydrobenzodiazole derivative.
Substitution: The phenylmethanesulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the benzodiazole ring can produce dihydrobenzodiazole derivatives.
Scientific Research Applications
1-[2-(4-METHOXYPHENOXY)ETHYL]-2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-[2-(4-METHOXYPHENOXY)ETHYL]-2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, while the benzodiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-Methoxyphenoxy)ethyl]piperazine: This compound has a similar methoxyphenoxy group but differs in the core structure, which is a piperazine ring instead of a benzodiazole ring.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound also contains a methoxyphenoxy group but has a different core structure and functional groups.
Uniqueness
1-[2-(4-METHOXYPHENOXY)ETHYL]-2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOLE is unique due to its combination of a benzodiazole core with methoxyphenoxy and phenylmethanesulfonyl groups. This unique structure provides specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications.
Properties
Molecular Formula |
C23H22N2O4S |
|---|---|
Molecular Weight |
422.5g/mol |
IUPAC Name |
2-benzylsulfonyl-1-[2-(4-methoxyphenoxy)ethyl]benzimidazole |
InChI |
InChI=1S/C23H22N2O4S/c1-28-19-11-13-20(14-12-19)29-16-15-25-22-10-6-5-9-21(22)24-23(25)30(26,27)17-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3 |
InChI Key |
SMHZHRSNORJTCJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methylphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B493772.png)









